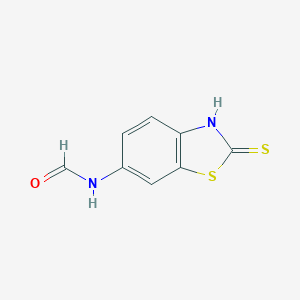
N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)formamide, commonly known as BTSA1, is a small molecule inhibitor that has been shown to selectively target the activity of the protein, TRIP13. This protein plays a crucial role in the mitotic checkpoint, which ensures the proper separation of chromosomes during cell division. BTSA1 has been widely studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
BTSA1 selectively binds to the ATP-binding pocket of TRIP13, inhibiting its activity and preventing proper chromosome segregation during mitosis. This leads to the activation of the spindle assembly checkpoint, which ultimately results in apoptosis.
Effets Biochimiques Et Physiologiques
BTSA1 has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to enhance the activity of chemotherapy drugs, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BTSA1 in lab experiments is its selectivity for TRIP13, which allows for targeted inhibition of this protein. However, its potency may vary depending on the cell type and experimental conditions. Additionally, the multi-step synthesis process of BTSA1 can be time-consuming and costly.
Orientations Futures
1. Investigation of the potential of BTSA1 as a combination therapy with other targeted inhibitors.
2. Development of more efficient and cost-effective synthesis methods for BTSA1.
3. Exploration of the potential of BTSA1 for use in other diseases beyond cancer.
4. Investigation of the potential of BTSA1 for use in combination with immunotherapy.
Méthodes De Synthèse
The synthesis of BTSA1 involves a multi-step process that begins with the reaction of 2-aminobenzenethiol and chloroacetic acid to form 2-(sulfanyl)benzoic acid. This compound is then reacted with thionyl chloride to produce 2-chlorobenzoic acid, which is subsequently reacted with 2-aminobenzothiazole to form the desired product, BTSA1.
Applications De Recherche Scientifique
BTSA1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of TRIP13, which is overexpressed in a variety of cancer types. Inhibition of TRIP13 activity leads to mitotic checkpoint defects and ultimately cell death. BTSA1 has also been shown to enhance the activity of chemotherapy drugs, making it a promising candidate for combination therapy.
Propriétés
Numéro CAS |
116855-73-3 |
|---|---|
Nom du produit |
N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)formamide |
Formule moléculaire |
C8H6N2OS2 |
Poids moléculaire |
210.3 g/mol |
Nom IUPAC |
N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)formamide |
InChI |
InChI=1S/C8H6N2OS2/c11-4-9-5-1-2-6-7(3-5)13-8(12)10-6/h1-4H,(H,9,11)(H,10,12) |
Clé InChI |
UWNCYYSAPQELAU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NC=O)SC(=S)N2 |
SMILES canonique |
C1=CC2=C(C=C1NC=O)SC(=S)N2 |
Synonymes |
Formamide, N-(2,3-dihydro-2-thioxo-6-benzothiazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



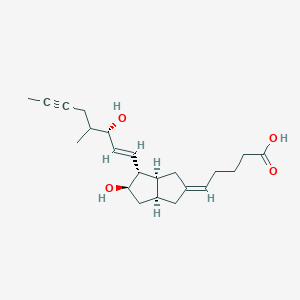
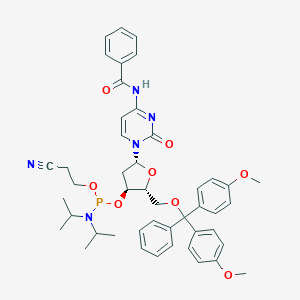

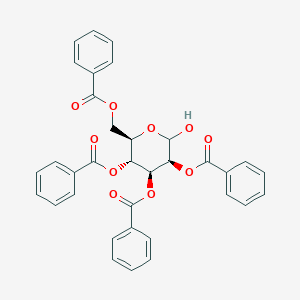
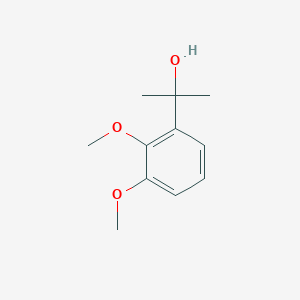
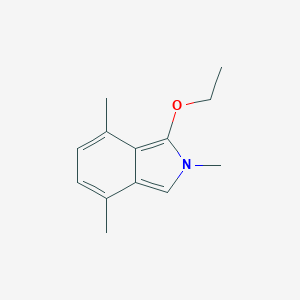
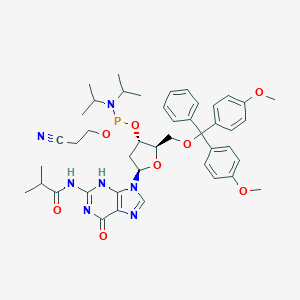
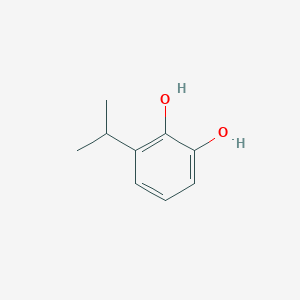
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)
![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)
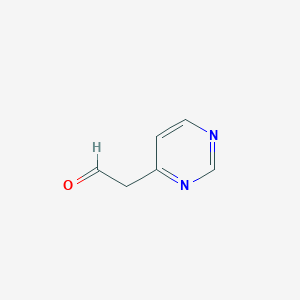
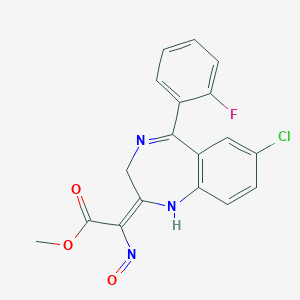
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)